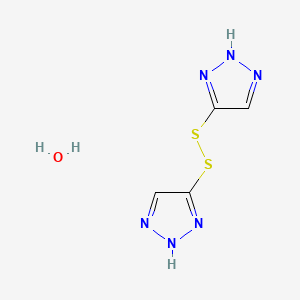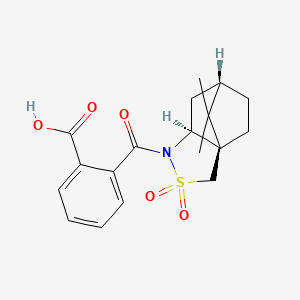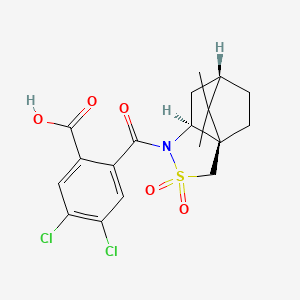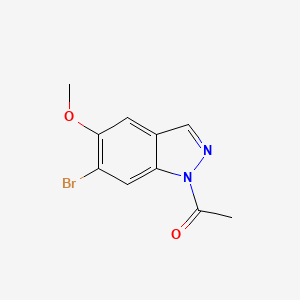
4,4'-Di(1,2,3-triazolyl) disulfide hydrate; 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4'-Di(1,2,3-triazolyl) disulfide hydrate is an organic compound that has been used in scientific research for a variety of applications. It is a colorless, odorless, and water-soluble compound with a molecular weight of 214.25 g/mol. It is also known by other names such as DTD and 4,4'-dithiobutane-1,2,3-triazole. This compound is widely used in biochemistry and molecular biology due to its ability to form covalent bonds with other molecules.
Mecanismo De Acción
4,4'-Di(1,2,3-triazolyl) disulfide hydrate is a covalently-bonded molecule that can form covalent bonds with other molecules. It can form covalent bonds with proteins, peptides, and enzymes, which can affect the structure and function of these molecules. The covalent bonds formed by 4,4'-di(1,2,3-triazolyl) disulfide hydrate can also affect the activity of enzymes, as it can inhibit the activity of certain enzymes, such as thioredoxin reductase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,4'-di(1,2,3-triazolyl) disulfide hydrate are largely unknown. However, it has been shown to inhibit the activity of certain enzymes, such as thioredoxin reductase. This enzyme is involved in the regulation of cellular redox homeostasis, and its inhibition can lead to changes in cellular metabolism. Additionally, 4,4'-di(1,2,3-triazolyl) disulfide hydrate has been shown to affect the structure and function of proteins and peptides, which can lead to changes in cellular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 4,4'-di(1,2,3-triazolyl) disulfide hydrate is its ability to form covalent bonds with other molecules. This allows it to be used in a variety of scientific research applications, such as the synthesis of novel compounds, the inhibition of certain enzymes, and the study of protein-protein interactions. Additionally, it is a water-soluble compound, which makes it easy to work with in the laboratory.
The main limitation of 4,4'-di(1,2,3-triazolyl) disulfide hydrate is its potential to cause adverse effects in certain organisms. It has been shown to inhibit the activity of certain enzymes, which can lead to changes in cellular metabolism. Additionally, it can affect the structure and function of proteins and peptides, which can lead to changes in cellular function. Therefore, it is important to use this compound with caution in the laboratory.
Direcciones Futuras
There are many potential future directions for research related to 4,4'-di(1,2,3-triazolyl) disulfide hydrate. These include further studies on the biochemical and physiological effects of this compound, as well as research into its potential applications in drug development. Additionally, further research into the mechanism of action of this compound could lead to the development of new therapeutic agents. Additionally, research into the synthesis of novel compounds using this compound could lead to the development of new materials with unique properties. Finally, research into the use of this compound in biotechnology could lead to the development of new tools for the manipulation of biological systems.
Métodos De Síntesis
4,4'-Di(1,2,3-triazolyl) disulfide hydrate can be synthesized from 1,2,3-triazole and thiobutane-1,2-diol. The reaction is catalyzed by a strong acid and proceeds in a two-step process. First, 1,2,3-triazole is reacted with thiobutane-1,2-diol in the presence of a strong acid to form the intermediate 4,4'-dithiobutane-1,2,3-triazole. This intermediate is then reacted with a strong acid to form the final product, 4,4'-di(1,2,3-triazolyl) disulfide hydrate.
Aplicaciones Científicas De Investigación
4,4'-Di(1,2,3-triazolyl) disulfide hydrate has been used in a variety of scientific research applications. It has been used as a reactant in the synthesis of novel compounds, as a cross-linking agent for proteins and peptides, and as a substrate for various enzymes. It has also been used as an inhibitor of certain enzymes, such as the enzyme thioredoxin reductase. Furthermore, it has been used in research related to the study of protein-protein interactions, DNA replication, and gene expression.
Propiedades
IUPAC Name |
4-(2H-triazol-4-yldisulfanyl)-2H-triazole;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N6S2.H2O/c1-3(7-9-5-1)11-12-4-2-6-10-8-4;/h1-2H,(H,5,7,9)(H,6,8,10);1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFXTWXWJGTHJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1SSC2=NNN=C2.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2H-triazol-4-yldisulfanyl)-2H-triazole;hydrate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(2-Chloro-6-fluoro-4-(trifluoromethyl)-phenoxy)phenyl]ethanone; 98%](/img/structure/B6355797.png)
![(3-Chlorobenzo[b]thiophen-2-yl-[4-(trifluoromethoxy)phenyl)methanone; 98%](/img/structure/B6355799.png)

![2,3-Bis(trifluoromethyl)thieno[3,4-b][1,4]dioxene-5,7-dicarboxylic acid, 95%](/img/structure/B6355811.png)
![3-Amino-7-chloro-[1,4]-benzothiazine; 98%](/img/structure/B6355826.png)
![(3S)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B6355827.png)
![2,6-Dibromobenzo[1,2-b:5,4-b']dithiophene, 98%](/img/structure/B6355836.png)



